ABT-491 free base

Description

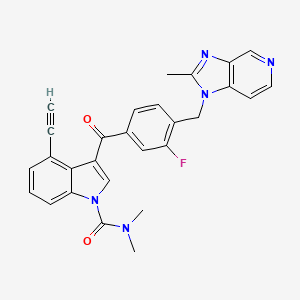

Structure

3D Structure

Properties

CAS No. |

170499-15-7 |

|---|---|

Molecular Formula |

C28H22FN5O2 |

Molecular Weight |

479.5 g/mol |

IUPAC Name |

4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide |

InChI |

InChI=1S/C28H22FN5O2/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33/h1,6-14,16H,15H2,2-4H3 |

InChI Key |

GDLNHSUSOZEAOR-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2 |

Canonical SMILES |

CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2 |

Appearance |

Solid powder |

Other CAS No. |

170499-15-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ABT-491 free base; ABT-491; ABT491; ABT 491; |

Origin of Product |

United States |

Molecular and Structural Characterization of Abt 491 Free Base

Molecular Formula and Molecular Weight (Free Base Basis)

The chemical composition of ABT-491 in its free base form is defined by its molecular formula and corresponding molecular weight. These fundamental properties are crucial for quantitative analysis and for understanding the compound's stoichiometry in chemical reactions and biological assays.

The molecular formula for ABT-491 free base is C28H22FN5O2. ncats.ioamericanchemicalsuppliers.commedkoo.comnus.edu.sg This formula indicates that each molecule is composed of 28 carbon atoms, 22 hydrogen atoms, 1 fluorine atom, 5 nitrogen atoms, and 2 oxygen atoms.

Based on this composition, the molecular weight of this compound is approximately 479.51 g/mol . ncats.iomedkoo.comnih.govnus.edu.sg The exact mass, a more precise measure determined by mass spectrometry, is 479.17575312 Da. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C28H22FN5O2 | ncats.iomedkoo.comnus.edu.sg |

| Molecular Weight | 479.51 g/mol | nih.govnus.edu.sg |

| Exact Mass | 479.17575312 Da | nih.gov |

Systematic Nomenclature and Associated Chemical Identifiers

For unambiguous identification in scientific literature and databases, this compound is assigned a systematic IUPAC (International Union of Pure and Applied Chemistry) name and various chemical identifiers.

The IUPAC name for the compound is 4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide. nih.gov This name precisely describes the complex arrangement of its constituent functional groups and aromatic systems.

In addition to its systematic name, this compound is cataloged under several unique identifiers that facilitate database searching and information retrieval.

| Identifier Type | Identifier | Reference |

|---|---|---|

| CAS Registry Number | 170499-15-7 | medkoo.comnih.gov |

| PubChem CID | 154087 | nih.gov |

| ChEMBL ID | CHEMBL369225 | americanchemicalsuppliers.comnih.gov |

| InChIKey | GDLNHSUSOZEAOR-UHFFFAOYSA-N | medkoo.comnih.gov |

Stereochemical Considerations in Molecular Structure

Stereochemistry examines the three-dimensional arrangement of atoms in a molecule. In the specific case of this compound, the molecule is achiral. ncats.io This means it does not possess a non-superimposable mirror image and therefore does not have enantiomers. The structure contains no defined stereocenters. ncats.io The standard InChIKey for the compound (GDLNHSUSOZEAOR-UHFFFAOYSA-N) also indicates a lack of specified stereoisomerism. medkoo.comnih.gov While the specific three-dimensional orientation of a molecule can be critical for its interaction with biological targets like receptors, the defined structure of this compound is singular in this regard. scbt.com

Significance of the Free Base Form in Chemical and Biological Research

In pharmacology and medicinal chemistry, compounds can often exist as either a "free base" or a salt. The free base is the neutral, un-ionized form of a molecule containing a basic functional group, such as an amine. nih.gov ABT-491 can also be prepared as a salt, for instance, ABT-491 hydrochloride. americanchemicalsuppliers.commolecularinfo.com

The choice between using a free base or a salt form is a critical decision in drug development, as it can significantly influence a compound's properties, including solubility, stability, and bioavailability. bohrium.compharmtech.com The free base form is fundamental for several reasons in research.

Firstly, it represents the active moiety itself, without the additional mass of a counter-ion. arlok.com This is crucial for accurate concentration calculations in experimental settings, ensuring that molar concentrations in assays are based on the molecule that interacts with the biological target. arlok.com

Secondly, the physicochemical properties of the free base, such as its lipophilicity, are essential for its ability to cross biological membranes to reach its site of action. scbt.comnih.gov While a salt form might be used to improve solubility for formulation purposes, the compound often converts to its free base form under the pH conditions of the body to be absorbed and exert its pharmacological effect. nih.govnih.gov Therefore, understanding the characteristics of the free base is vital for predicting and interpreting the compound's behavior in biological systems.

Synthetic Strategies and Derivatization Methodologies for Abt 491 Free Base

Chemical Synthesis Pathways for ABT-491 and Related Ethynylindole Structures

The synthesis of ABT-491, with its polysubstituted indole (B1671886) core, relies on a sequence of robust and well-established chemical transformations. The construction of such molecules is a testament to the power of modern synthetic methods, particularly in the realm of heterocyclic chemistry and cross-coupling reactions.

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com Applying this method to ABT-491 free base (I), several logical disconnections become apparent, identifying key precursors required for its assembly.

The primary retrosynthetic disconnections for ABT-491 are:

C-N Bond (Amide): The N,N-dimethylcarboxamide group at the N1 position of the indole can be disconnected to reveal N,N-dimethylcarbamoyl chloride and the N-H indole intermediate (II). This transformation is a standard N-acylation.

C-C Bond (Acyl): The bond between the indole C3 position and the benzoyl carbonyl group can be broken via a Friedel-Crafts acylation disconnection. This points to a 4-ethynylindole (III) and a substituted benzoyl chloride (IV) as precursors. The C3 position is the most reactive on the indole ring for electrophilic aromatic substitution. wikipedia.org

C-C Bond (Ethynyl): The ethynyl (B1212043) group at the C4 position suggests a Sonogashira cross-coupling reaction. nih.govacs.org This disconnection breaks the bond between the indole C4 carbon and the alkyne, leading to a 4-haloindole precursor (V) and a protected acetylene, such as trimethylsilylacetylene.

C-N Bond (Benzyl): The benzyl-imidazopyridine linkage in precursor (IV) can be disconnected at the C-N bond, suggesting an SN2 reaction between 2-methyl-1H-imidazo[4,5-c]pyridine (VI) and a 4-(bromomethyl)-3-fluorobenzoic acid derivative (VII).

This analysis identifies three primary building blocks for a convergent synthesis: a 4-haloindole, a substituted benzoic acid, and 2-methyl-1H-imidazo[4,5-c]pyridine.

Key Reaction Mechanisms and Optimal Conditions

The forward synthesis involves several key reaction types, each with specific mechanisms and optimized conditions.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is crucial for installing the ethynyl group onto the indole ring. researchgate.netmdpi.com The reaction typically involves coupling a vinyl or aryl halide with a terminal alkyne. For the synthesis of ethynylindoles, a 4-iodoindole is often used with a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) co-catalyst (CuI), and a base such as triethylamine (B128534) (Et₃N) in a solvent like DMF. nih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, alkyne coordination, and reductive elimination.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution attaches the benzoyl group to the electron-rich indole C3 position. The reaction is typically carried out using a Lewis acid catalyst, but for highly activated systems like indoles, the reaction can sometimes proceed under milder conditions.

N-Acylation: The introduction of the N,N-dimethylcarboxamide moiety onto the indole nitrogen is a standard acylation reaction. It can be achieved by deprotonating the indole N-H with a base (e.g., NaH) followed by the addition of N,N-dimethylcarbamoyl chloride.

Nucleophilic Substitution (SN2): The attachment of the imidazopyridine ring to the benzoyl moiety is accomplished via an SN2 reaction. The nitrogen of the 2-methyl-1H-imidazo[4,5-c]pyridine acts as a nucleophile, displacing a leaving group (like bromide) on the benzylic carbon of the benzoic acid derivative.

One-Pot Synthesis Techniques and Yield Optimization

Modern synthetic chemistry emphasizes efficiency, often through one-pot or tandem reactions that avoid the isolation of intermediates. rsc.orgrsc.orgchemistryviews.org For the synthesis of 2,3-disubstituted indoles, a one-pot, three-component process based on consecutive Sonogashira coupling and Cacchi-type cyclization has been developed. organic-chemistry.org This mild, palladium-catalyzed domino indolization provides rapid access to various indoles. organic-chemistry.org While a specific one-pot synthesis for ABT-491 is not publicly detailed, similar strategies could be employed to combine the Sonogashira coupling and subsequent acylation steps.

Yield optimization is critical at each step. For the Sonogashira coupling, the choice of catalyst, ligand, base, and solvent can significantly impact the outcome. The table below summarizes typical conditions and yields for the Sonogashira coupling of haloindoles, a key step in the synthesis of ethynylindole structures.

| Indole Substrate | Alkyne | Catalyst System | Base/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Iodo-3-iodoaminopyridine derivative | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N / DMF | Reflux | Moderate | nih.gov |

| N-Trifluoroacetyl-2-iodoaniline | Terminal Alkyne | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF | 60 °C | Excellent | organic-chemistry.org |

| 2-Bromoaniline | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | DABCO / Dioxane | Room Temp | Good | researchgate.net |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 °C | Good-Excellent | mdpi.com |

Approaches for Structural Analog Preparation and Derivatization

The preparation of structural analogs is essential for exploring structure-activity relationships (SAR). For ABT-491, derivatization can be targeted at several key functional groups.

Functional Group Modification Strategies

Indole Core Modification: The indole nucleus itself can be modified. C-H functionalization strategies allow for the introduction of various groups at other positions of the indole ring, such as C2, C4, C5, C6, or C7, using palladium, rhodium, or other transition metal catalysts. acs.org For example, directed C-H arylation at the C4 position has been demonstrated using a carbonyl directing group at C3. acs.org

Ethynyl Group Derivatization: The terminal alkyne is a versatile functional handle. It can participate in cycloaddition reactions, such as the [2+2] cycloaddition-retroelectrocyclization (CA-RE), to form push-pull chromophores. nih.gov It can also be further functionalized through Sonogashira couplings with various aryl halides or reduced to an alkene or alkane.

Amide Moiety Alteration: The N,N-dimethylcarboxamide group can be varied. Synthesis of analogs could involve using different secondary amines in the N-acylation step to produce a library of amides with diverse alkyl or aryl substituents. Alternatively, the entire amide group could be replaced with other electron-withdrawing groups like sulfonamides or esters.

Benzoyl and Imidazopyridine Scaffolds: Analogs can be synthesized by using different substituted benzoic acids in the Friedel-Crafts acylation step, altering the substitution pattern on the central phenyl ring. nih.govmdpi.com Similarly, the 2-methyl-1H-imidazo[4,5-c]pyridine unit can be replaced with other heterocyclic systems to probe the importance of this specific moiety for biological activity.

Molecular Pharmacology and Mechanism of Action of Abt 491 Free Base

Platelet-Activating Factor (PAF) Receptor Binding Dynamics

The interaction of ABT-491 with the PAF receptor is characterized by high affinity and specific binding modalities that underscore its potency as an antagonist.

ABT-491 demonstrates a strong affinity for the PAF receptor. In studies using intact human platelets, the equilibrium dissociation constant (Ki) for ABT-491 in inhibiting PAF binding is reported to be 0.6 nM. nih.govcapes.gov.br When tested with isolated rabbit platelet membranes, the Ki value was observed to be 3.8 nM. merckmillipore.com The binding kinetics of ABT-491 are notable for a relatively slow off-rate from the PAF receptor when compared to PAF itself, which contributes to its sustained antagonistic activity. nih.govcapes.gov.br

Table 1: Equilibrium Binding Characteristics of ABT-491

| Preparation | Ki Value (nM) |

|---|---|

| Intact Human Platelets | 0.6 |

The binding modality of ABT-491 can be described as both competitive and non-competitive, depending on the experimental conditions. merckmillipore.com In equilibrium binding studies, ABT-491 acts as a competitive inhibitor, directly competing with PAF for the same binding site on the receptor. merckmillipore.com However, a non-competitive mode of inhibition is observed if the membrane-bound receptors are pre-incubated with ABT-491 before the addition of PAF. merckmillipore.com This phenomenon is attributed to the slow dissociation rate of the antagonist from the receptor, which effectively prevents PAF from binding even when its concentration is increased. merckmillipore.com

ABT-491 exhibits a high degree of selectivity and specificity for the PAF receptor. nih.govcapes.gov.br In binding assays conducted across a wide range of other receptors and ion channels, ABT-491 showed a specific affinity for the PAF receptor, indicating a focused mechanism of action with minimal off-target effects. merckmillipore.com This selectivity is a key feature that correlates with its functional antagonism of PAF-mediated cellular activities. nih.govcapes.gov.br

Cellular and Subcellular Mechanisms of Antagonism

ABT-491 effectively counteracts the physiological effects of PAF at the cellular level, particularly in platelets and neutrophils, which are crucial in PAF-related pathophysiology. nih.gov

ABT-491 is a potent antagonist of cellular responses induced by PAF in platelets. ncats.ionih.gov It effectively inhibits key processes such as intracellular calcium (Ca2+) mobilization, priming, and degranulation at submicromolar concentrations. nih.govcapes.gov.brmerckmillipore.com The compound has also been shown to be effective in blocking platelet activation in whole blood, demonstrating its robust activity even in the presence of high concentrations of proteins and other serum factors. ncats.io The inhibition of these PAF-mediated responses is a direct consequence of its high-affinity binding to the platelet PAF receptor. nih.gov

Similar to its effects on platelets, ABT-491 demonstrates potent antagonism of PAF-induced responses in neutrophils. ncats.ionih.gov It effectively inhibits cellular reactions such as calcium mobilization, priming, and degranulation. nih.govcapes.gov.br The ability of ABT-491 to block these neutrophil responses at submicromolar concentrations underscores its efficacy as a PAF receptor antagonist in key inflammatory cells. merckmillipore.com

Table 2: Inhibitory Profile of ABT-491 on Cellular Responses

| Cell Type | Inhibited PAF-Induced Response |

|---|---|

| Platelets | Calcium (Ca2+) Mobilization |

| Priming | |

| Degranulation | |

| Platelet Activation | |

| Neutrophils | Calcium (Ca2+) Mobilization |

| Priming |

Modulation of Downstream Intracellular Signaling Cascades (e.g., Ca2+ mobilization, priming, degranulation)

ABT-491, a potent and selective platelet-activating factor (PAF) receptor antagonist, exerts its effects by competitively inhibiting the binding of PAF to its receptor. nih.govcapes.gov.br This blockade of the PAF receptor leads to the functional antagonism of several PAF-mediated cellular responses. nih.gov The binding of ABT-491 to the PAF receptor is characterized by a relatively slow off-rate when compared to PAF itself. nih.govcapes.gov.br

One of the key downstream consequences of PAF receptor activation is the mobilization of intracellular calcium (Ca2+), a critical second messenger in many cellular processes. ABT-491 effectively inhibits this PAF-induced Ca2+ mobilization. nih.gov By preventing the rise in intracellular calcium, ABT-491 disrupts the signaling cascade that leads to further cellular activation.

Furthermore, ABT-491 has been shown to inhibit the "priming" of inflammatory cells, such as neutrophils and platelets. nih.govncats.io Priming is a process where exposure to a sub-threshold concentration of an agonist enhances the cell's response to a subsequent stimulus. By blocking PAF-mediated priming, ABT-491 can reduce the hyper-reactivity of these cells to other inflammatory signals.

A crucial function of inflammatory cells like mast cells and platelets is degranulation, the process of releasing pre-formed inflammatory mediators stored in intracellular granules. nih.govsigmaaldrich.com These mediators include histamine (B1213489) and various enzymes that contribute to the inflammatory response. youtube.commerckvetmanual.comyoutube.com ABT-491 demonstrates functional antagonism of PAF-mediated degranulation, thereby preventing the release of these potent inflammatory substances. nih.gov

Modulation of Inflammatory and Pathophysiological Processes

The antagonistic action of ABT-491 at the PAF receptor translates into significant modulation of broader inflammatory and pathophysiological processes in vivo. nih.gov

An increase in vascular permeability is a hallmark of inflammation, leading to the leakage of fluid and proteins from the bloodstream into the surrounding tissues. nih.govmdpi.com Platelet-activating factor is a potent inducer of this response. Administration of ABT-491 has been shown to potently inhibit PAF-induced increases in vascular permeability. nih.gov This effect is a direct consequence of its ability to block the action of PAF on endothelial cells, which line the blood vessels. mdpi.com

The vasodilation and increased vascular permeability induced by PAF can lead to a drop in blood pressure (hypotension) and the formation of tissue swelling (edema). nih.gov Research has demonstrated that ABT-491 is effective in attenuating these responses. nih.gov The in vivo efficacy of ABT-491 in inhibiting PAF-induced hypotension and edema has been observed in various animal models. nih.govncats.io

The following table summarizes the in vivo potency of ABT-491 in different species:

| Species | Route of Administration | ED50 for PAF-induced responses |

| Rat | Oral | 0.03 - 0.4 mg/kg |

| Mouse | Oral | 0.03 - 0.4 mg/kg |

| Guinea-pig | Oral | 0.03 - 0.4 mg/kg |

| Rat | Intravenous | 0.005 - 0.016 mg/kg |

| Mouse | Intravenous | 0.005 - 0.016 mg/kg |

| Guinea-pig | Intravenous | 0.005 - 0.016 mg/kg |

ED50 represents the dose required to produce 50% of the maximal effect.

The inflammatory cascade involves a complex interplay of various mediators. merckvetmanual.commdpi.com ABT-491's mechanism extends to modulating the effects of other key inflammatory triggers. A significant example is its efficacy in inhibiting lipopolysaccharide (LPS)-induced responses. nih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and can lead to systemic inflammation and septic shock.

ABT-491 administered orally has been shown to be effective in inhibiting LPS-induced hypotension with an ED50 of 0.04 mg/kg. nih.gov This suggests that PAF plays a crucial role as a downstream mediator in the inflammatory cascade initiated by LPS. By blocking the PAF receptor, ABT-491 can interrupt this pathway and mitigate the pathological consequences of endotoxemia. nih.gov

Preclinical Pharmacological Investigations of Abt 491 Free Base

In Vitro Experimental Models and Assays

The in vitro evaluation of ABT-491 has demonstrated its significant antagonistic effects on PAF-induced cellular responses.

Cell-Based Functional Assays (e.g., human platelets, isolated rabbit platelet membranes, neutrophils)

ABT-491 has been shown to be a potent antagonist of PAF receptor-linked responses in cellular systems, particularly in platelets and neutrophils. ncats.io In functional assays, it effectively antagonizes PAF-induced responses such as calcium ion mobilization, priming, and degranulation. nih.gov The compound blocks platelet activation in whole blood, suggesting its activity is only slightly altered by the presence of high concentrations of proteins and other serum factors. ncats.io

Studies on platelet-neutrophil interactions, which are crucial in inflammatory processes, have shown that these interactions can be targeted by therapeutic interventions. frontiersin.orgresearchgate.net While not directly studying ABT-491, these studies highlight the importance of the cellular models used to evaluate compounds like it. The use of whole blood in such assays is considered more representative of the in vivo environment compared to using isolated cells, as it includes autologous signaling molecules and other cells that can influence neutrophil and platelet function. medrxiv.org

Table 1: In Vitro Functional Activity of ABT-491

| Cell Type | Assay | Observed Effect | Reference |

| Human Platelets | Platelet Activation | Potent antagonism of PAF-induced activation | ncats.io |

| Human Platelets | Calcium Mobilization | Functional antagonism | nih.gov |

| Neutrophils | Priming | Functional antagonism | nih.gov |

| Neutrophils | Degranulation | Functional antagonism | nih.gov |

Radioligand Binding Assays (e.g., [3H]PAF displacement)

Radioligand binding assays are a fundamental tool in drug discovery for determining the affinity of a compound for its target receptor. researchgate.net For ABT-491, these assays have been crucial in quantifying its interaction with the PAF receptor.

ABT-491 demonstrates high affinity for the human platelet PAF receptor, with a reported inhibitory constant (Ki) of 0.6 nM for the displacement of [3H]PAF. nih.gov The binding kinetics of ABT-491 are characterized by a relatively slow off-rate from the PAF receptor when compared to PAF itself, indicating a stable and prolonged interaction. nih.gov This selective binding to the PAF receptor is directly correlated with its ability to functionally antagonize PAF-mediated cellular activities. nih.gov

Table 2: Radioligand Binding Affinity of ABT-491

| Radioligand | Tissue/Cell Source | Parameter | Value | Reference |

| [3H]PAF | Human Platelets | Ki | 0.6 nM | nih.gov |

Assessment of Environmental Factor Influence on In Vitro Activity

The stability of a compound under various environmental conditions is a critical aspect of its preclinical evaluation. For ABT-491 free base, it is noted to be stable for several weeks during standard shipping and customs procedures. medkoo.com For storage, it is recommended to be kept at 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years) to maintain its integrity. medkoo.com The influence of specific environmental factors like temperature, light, and pH on the in vitro activity of ABT-491 has not been extensively published in the provided search results. However, general studies on other compounds have shown that environmental factors such as altitude, annual sunshine duration, and temperature can significantly influence the production and activity of active substances in medicinal plants. nih.gov While not directly applicable to a synthetic compound like ABT-491, this highlights the principle that environmental conditions can be a significant variable in the activity of chemical substances.

In Vivo Experimental Models and Disease Paradigms

In vivo studies have substantiated the potent anti-inflammatory effects of ABT-491 in various animal models.

Efficacy in Animal Models of PAF-Mediated Inflammation (e.g., allergic rhinitis, cutaneous PAF challenge)

ABT-491 has demonstrated significant efficacy in animal models of PAF-mediated inflammation. It potently inhibits PAF-induced inflammatory responses, including increased vascular permeability, hypotension, and edema. nih.gov In a cutaneous PAF challenge in rats, an oral administration of ABT-491 provided more than 50% protection for 8 hours. nih.gov The compound has shown oral potency in rats, mice, and guinea pigs. nih.gov

Effects in Animal Models of Systemic Inflammatory Conditions (e.g., lipopolysaccharide-induced responses, gastrointestinal damage)

The protective effects of ABT-491 extend to models of systemic inflammation. When administered orally, ABT-491 was effective in inhibiting lipopolysaccharide (LPS)-induced hypotension and gastrointestinal damage. nih.gov It also demonstrated a significant increase in survival in a model of LPS-induced lethality. nih.gov

Table 3: In Vivo Efficacy of ABT-491 in Animal Models

| Animal Model | Condition | Outcome | Reference |

| Rat, Mouse, Guinea Pig | PAF-induced inflammation | Potent inhibition of vascular permeability, hypotension, and edema | nih.gov |

| Rat | Cutaneous PAF challenge | >50% protection for 8 hours (oral) | nih.gov |

| Rat | Lipopolysaccharide-induced hypotension | Effective inhibition (oral) | nih.gov |

| Rat | Lipopolysaccharide-induced gastrointestinal damage | 79% inhibition (oral) | nih.gov |

| Rat | Lipopolysaccharide-induced lethality | 85% survival vs. 57% in control (oral) | nih.gov |

Exploratory Research in Specialized Preclinical Models (e.g., hypoxic-ischemic brain injury, pancreatitis, ischemia-reperfusion syndrome)

Exploratory preclinical research has delved into the therapeutic potential of ABT-491, a potent and selective platelet-activating factor (PAF) receptor antagonist, in specialized animal models of complex inflammatory and ischemic conditions.

In a neonatal rat model of hypoxic-ischemic brain injury (HIBI), the administration of ABT-491 demonstrated a significant neuroprotective effect. Treatment with ABT-491, either before or after the hypoxic-ischemic insult, resulted in a marked reduction in the number of apoptotic neuronal cells in both brain hemispheres when compared to saline-treated controls. This suggests that ABT-491 may offer a novel therapeutic avenue for mitigating the neuronal damage associated with HIBI.

While direct preclinical studies of ABT-491 in models of pancreatitis and ischemia-reperfusion syndrome are not extensively available in the reviewed literature, the role of PAF in these conditions is well-documented, suggesting a strong rationale for the potential utility of a PAF antagonist like ABT-491. Acute pancreatitis is characterized by the release of PAF, which contributes to the systemic inflammatory response and organ failure. nih.gov Preclinical studies and clinical trials with various PAF antagonists, such as ginkgolide B (BN52021), lexipafant, and TCV-309, have demonstrated beneficial effects in experimental pancreatitis, including reduced serum amylase levels, decreased leukocyte infiltration, and improved organ function. nih.govnih.gov These findings underscore the critical role of PAF in the pathogenesis of acute pancreatitis and support the investigation of potent PAF antagonists like ABT-491 in this setting. nih.gov

Similarly, in the context of ischemia-reperfusion injury, PAF has been identified as a key mediator. nih.gov Preclinical studies have shown that elevated PAF levels are associated with the severity of several conditions involving ischemia-reperfusion, including cerebral and myocardial ischemia. nih.govnih.gov Treatment with PAF receptor antagonists has been shown to attenuate ischemic damage in animal models. nih.govnih.gov For instance, the PAF antagonist TCV-309 was found to improve survival and reduce cardiovascular dysfunction in a swine model of regional myocardial ischemia-reperfusion injury. nih.gov This body of evidence highlights the therapeutic potential of blocking the PAF receptor in conditions of ischemia-reperfusion.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Detailed public information regarding the specific absorption and distribution patterns of this compound in various preclinical species is limited in the available literature. However, it is known to be an orally active compound. nih.gov The efficacy of ABT-491 when administered orally in animal models suggests that it is absorbed from the gastrointestinal tract. nih.gov An oral dose of 0.5 mg/kg in rats provided significant protection against a cutaneous PAF challenge for an extended period, indicating effective absorption and distribution to the site of inflammation. nih.gov

General principles of preclinical pharmacokinetic studies involve determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. wuxiapptec.comnih.gov These studies are crucial for understanding how a drug moves through the body and for predicting its behavior in humans. wuxiapptec.com The distribution of a compound is often assessed through tissue distribution studies, which can identify potential target organs for efficacy or toxicity. For many compounds, distribution is highest in well-perfused organs like the liver and kidneys. frontiersin.org

Specific data on the metabolic pathways and excretion routes of this compound in preclinical species are not extensively detailed in the public domain. Preclinical drug development typically involves comprehensive ADME studies to characterize how a compound is metabolized and eliminated from the body. bioivt.com These studies often utilize radiolabeled compounds to trace the parent drug and its metabolites in plasma, urine, and feces. bioivt.com The liver is a primary site of drug metabolism, often involving cytochrome P450 enzymes. nih.gov Excretion can occur through renal (urine) or fecal (biliary) routes. nih.govnih.gov Without specific studies on ABT-491, its precise metabolic fate and routes of elimination in preclinical models remain to be fully elucidated from the available literature.

ABT-491 has demonstrated potent in vivo efficacy with clear dose-response relationships in various preclinical models of inflammation and pathology. It effectively antagonizes PAF-induced responses at submicromolar concentrations in vitro and shows efficacy in vivo in several animal species, including guinea pigs, mice, and rats, through both intravenous and oral administration. sigmaaldrich.com

In vivo, ABT-491 potently inhibits PAF-induced inflammatory responses such as increased vascular permeability, hypotension, and edema. nih.gov The oral potency (ED50) of ABT-491 was found to be between 0.03 and 0.4 mg/kg in rats, mice, and guinea pigs. nih.gov When administered intravenously, the ED50 values were even lower, ranging from 0.005 to 0.016 mg/kg in these species. nih.gov

A single oral dose of 0.5 mg/kg in rats provided over 50% protection for 8 hours against a cutaneous PAF challenge, demonstrating both its potency and duration of action. nih.gov Furthermore, orally administered ABT-491 was effective in inhibiting lipopolysaccharide-induced hypotension with an ED50 of 0.04 mg/kg, gastrointestinal damage with 79% inhibition at 0.05 mg/kg, and lethality with 85% survival at 1 mg/kg compared to 57% in controls. nih.gov

Table 1: In Vivo Efficacy of ABT-491 in Preclinical Models

| Animal Model | Endpoint | Route of Administration | Effective Dose (ED50 or % Inhibition) | Species | Reference |

| PAF-Induced Inflammation | Inhibition of inflammatory responses | Oral | 0.03 - 0.4 mg/kg (ED50) | Rat, Mouse, Guinea Pig | nih.gov |

| PAF-Induced Inflammation | Inhibition of inflammatory responses | Intravenous | 0.005 - 0.016 mg/kg (ED50) | Rat, Mouse, Guinea Pig | nih.gov |

| Cutaneous PAF Challenge | >50% protection for 8 hours | Oral | 0.5 mg/kg | Rat | nih.gov |

| Lipopolysaccharide-Induced Hypotension | Inhibition of hypotension | Oral | 0.04 mg/kg (ED50) | Not Specified | nih.gov |

| Lipopolysaccharide-Induced Gastrointestinal Damage | 79% inhibition | Oral | 0.05 mg/kg | Not Specified | nih.gov |

| Lipopolysaccharide-Induced Lethality | 85% survival | Oral | 1 mg/kg | Not Specified | nih.gov |

| Hypoxic-Ischemic Brain Injury | Reduction of neuronal apoptosis | Intraperitoneal | 0.4 mg/kg | Neonatal Rat |

Structure Activity Relationship Sar and Computational Studies of Abt 491 Free Base

Ligand-Based Drug Design and Optimization

Ligand-based drug design methodologies are foundational in the absence of a high-resolution structure of the target receptor. These approaches leverage the information from known active molecules to design novel, more potent compounds.

Iterative Design and Synthesis Strategies

The development of ABT-491 likely involved a systematic, iterative process of designing, synthesizing, and testing a series of analogs to establish a robust structure-activity relationship (SAR). The core of ABT-491 features an imidazo[4,5-c]pyridine group, a class of compounds that has been extensively studied for PAF antagonism. Research on related imidazo[4,5-c]pyridine derivatives has provided valuable insights into the SAR of this chemical class.

For instance, studies on 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives have shown that the nature of the acyl substituent significantly influences potency. The replacement of a polar head group with the 2-methylimidazo[4,5-c]pyridine moiety led to a new series of potent PAF antagonists. This iterative process of modifying specific regions of the molecule and assessing the impact on biological activity is a hallmark of modern medicinal chemistry.

In a series of benzimidazole (B57391) and imidazo[4,5-b]pyridine derivatives, it was found that compounds with a 3,3-dimethylbutanoic acid at the 2-position were the most potent, with Ki values in the low nanomolar range. researchgate.net Conversely, shortening this side chain resulted in a significant loss of affinity. researchgate.net These findings underscore the importance of specific structural features for high-affinity binding to the PAF receptor.

The table below summarizes the structure-activity relationship trends for key modifications in related imidazo[4,5-c]pyridine analogs, which likely informed the design of ABT-491.

| Modification Site | Structural Change | Impact on Activity |

| Acyl Group | Introduction of diaryl- or alkylarylpropanoyl moieties | Increased potency |

| Side Chain | Replacement with a 3,3-dimethylbutanoic acid | Significant increase in affinity |

| Heterocyclic Core | Use of imidazo[4,5-c]pyridine | Potent PAF antagonism |

Computational Chemistry and Molecular Modeling Applications

Computational techniques are indispensable tools for understanding the molecular interactions that govern drug-receptor binding and for guiding the optimization of lead compounds.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor at an atomic level. Recent studies have utilized MD simulations to investigate the binding of various ligands to the PAF receptor. For example, MD simulations of the PAF receptor have revealed that the binding of an agonist can trigger conformational changes, such as the straightening of a kinked helix, which is crucial for receptor activation. In contrast, antagonists can lock the receptor in an inactive state.

A 2024 study that presented the cryo-EM structure of the PAF-bound PAFR-Gi complex also employed MD simulations to suggest a membrane-side pathway for PAF entry into the receptor. These simulations provide valuable insights into the conformational dynamics of the receptor upon ligand binding and can help explain the molecular basis of agonism and antagonism. While specific MD simulation data for ABT-491's development is not available, the availability of its co-crystal structure with the PAF receptor opens the door for such studies to be conducted retrospectively to further refine our understanding of its binding mechanism. researchgate.net

Free Energy Perturbation and Relative Binding Free Energy (RBFE) Calculations

Free energy perturbation (FEP) and relative binding free energy (RBFE) are powerful computational methods used to predict the binding affinities of a series of related ligands to a common receptor. These physics-based methods simulate the alchemical transformation of one molecule into another to calculate the free energy difference between them. Such calculations can be invaluable in prioritizing which analogs to synthesize, thereby accelerating the lead optimization process.

These methods are computationally intensive but can provide predictions with an accuracy that is highly valuable in a drug discovery setting. The application of FEP and RBFE would be a logical step in the optimization of a lead series like the one that led to ABT-491, allowing for the in silico evaluation of various substituents on the core scaffold to predict their impact on binding affinity.

Molecular Docking and Ligand Conformation Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode of a ligand and for identifying key interactions that contribute to its affinity. The availability of the crystal structure of the PAF receptor in complex with ABT-491 provides a clear picture of its binding conformation and interactions within the receptor's binding pocket. researchgate.net

In the co-crystal structure, ABT-491 is shown to bind in a specific orientation within the transmembrane domain of the PAF receptor. researchgate.net The imidazo[4,5-c]pyridine moiety, the fluoro-substituted benzoyl group, and the ethynyl-indole group each make specific contacts with amino acid residues in the binding pocket. The analysis of this bound conformation is critical for rationalizing the observed SAR and for designing new analogs with improved properties.

The key interactions of ABT-491 within the PAF receptor binding site are summarized in the table below.

| ABT-491 Moiety | Interacting Residues in PAF Receptor | Type of Interaction |

| Imidazo[4,5-c]pyridine | Specific residues in the transmembrane helices | Hydrogen bonding, hydrophobic interactions |

| Fluoro-substituted benzoyl | Aromatic and polar residues | Pi-stacking, dipole-dipole interactions |

| Ethynyl-indole | Hydrophobic pocket residues | Van der Waals forces |

This detailed understanding of the ligand's conformation and its interactions with the receptor is a testament to the power of integrating structural biology with computational chemistry in modern drug discovery.

Elucidation of Key Structural Determinants for PAF Receptor Affinity and Selectivity

ABT-491, with its chemical name 4-ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide, is a highly potent and selective antagonist of the PAF receptor, exhibiting a Ki value of 0.6 nM for inhibiting PAF binding to human platelets. Its binding kinetics are characterized by a notably slow off-rate from the receptor. The elucidation of the crystal structure of the human PAFR in complex with ABT-491 has provided unprecedented insight into the molecular interactions that underpin its high affinity and selectivity. researchgate.net

The core structure of ABT-491 can be dissected into several key components, each playing a crucial role in its interaction with the PAFR: the imidazo[4,5-c]pyridine moiety, the central benzoyl linker, and the substituted indole-1-carboxamide group.

The Imidazo[4,5-c]pyridine Moiety: This heterocyclic system is a critical pharmacophore for PAFR antagonism. The 2-methyl group on the imidazole (B134444) ring is a common feature in many potent PAF antagonists and is believed to contribute to favorable interactions within a hydrophobic pocket of the receptor. The nitrogen atoms of the imidazopyridine ring system are crucial, with the sp2 hybridized nitrogen acting as a hydrogen bond acceptor, a key interaction for anchoring the molecule to the receptor. nih.gov

The Benzoyl Linker: The benzoyl group serves as a rigid scaffold, appropriately positioning the imidazopyridine and indole (B1671886) moieties for optimal interaction with the receptor's binding pocket. The substitution pattern on this phenyl ring is vital for high affinity. In ABT-491, the 3-fluoro substituent is of particular importance. Fluorine substitution can influence the electronic properties of the ring and may engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the receptor.

N,N-dimethyl-1-carboxamide: The N,N-dimethylcarboxamide at the 1-position of the indole is another crucial element. This group can act as a hydrogen bond acceptor and its orientation is critical for establishing a strong interaction with the receptor.

Computational Insights and Crystallographic Evidence:

The crystal structure of the PAFR-ABT-491 complex reveals that the antagonist binds within the transmembrane helical bundle of the receptor. researchgate.net The imidazo[4,5-c]pyridine ring is nestled deep within a hydrophobic pocket, while the substituted benzoyl and indole moieties extend towards the extracellular vestibule. The specific interactions observed in the crystal structure confirm the importance of the key structural features identified through SAR studies. For instance, the nitrogen atoms of the imidazopyridine ring are positioned to form key hydrogen bonds with amino acid residues in the receptor. The fluoro substituent on the benzoyl ring is oriented to make favorable contacts, and the indole and its substituents engage in extensive van der Waals and hydrophobic interactions.

The slow off-rate of ABT-491 can be attributed to the combination of these extensive and optimized interactions, which collectively create a very stable drug-receptor complex.

Structure-Activity Relationship Data of Related Imidazo[4,5-c]pyridine PAF Antagonists:

While a detailed SAR table for ABT-491 itself is not publicly available, studies on analogous imidazo[4,5-c]pyridine derivatives provide valuable insights into the structural requirements for potent PAF antagonism. The following table summarizes the effects of various substitutions on the activity of related compounds.

| Compound/Modification | Moiety Modified | Observed Effect on PAF Antagonist Activity | Reference |

| ABT-491 | - | Highly potent (Ki = 0.6 nM) | |

| Replacement of N,N-dimethylcarboxamide | Indole-1-carboxamide | Generally leads to a decrease in potency. | |

| Removal of 4-ethynyl group | Indole | Significant loss of affinity. | |

| Substitution of 3-fluoro on benzoyl ring | Benzoyl Linker | Alterations can drastically change binding affinity, highlighting the importance of this substituent. | |

| Modification of the 2-methyl group | Imidazo[4,5-c]pyridine | Even small changes can impact potency, indicating a well-defined binding pocket. |

Emerging Research Avenues and Unaddressed Questions for Abt 491 Free Base

Potential for Repurposing and Novel Therapeutic Applications

While initially investigated for conditions like allergic rhinitis, the role of PAF in a wide array of pathologies suggests that ABT-491 could be repurposed for other therapeutic applications. ncats.iosigmaaldrich.com The involvement of PAF in inflammatory cascades, vascular permeability, and neuronal processes opens up several avenues for further investigation. sigmaaldrich.comnih.gov

One significant area of exploration is in neuroinflammatory and neurodegenerative disorders. Research has demonstrated that PAF is a mediator of neuronal apoptosis. A preclinical study in a neonatal rat model of hypoxic-ischemic brain injury found that administration of ABT-491 significantly reduced the number of apoptotic brain cells. This suggests a potential neuroprotective role for ABT-491 and points towards its possible utility in conditions characterized by neuronal damage and inflammation, such as stroke or other ischemic brain injuries.

Another emerging application is in oncology. PAF has been implicated in tumor growth and metastasis, and the PAF receptor (PAFR) is expressed in various cancer cell lines. nih.govnih.gov Studies have shown that PAF can promote the differentiation of immunosuppressive neutrophils within the tumor microenvironment. nih.gov The use of PAFR antagonists has been shown to inhibit these effects. nih.gov Furthermore, PAFR signaling has been linked to the release of microvesicle particles from lung cancer cells, a process that can be attenuated by PAFR antagonists. nih.gov This indicates that ABT-491 could be investigated as an adjunct therapy in cancer to modulate the tumor microenvironment and potentially enhance the efficacy of existing treatments.

The table below summarizes potential new applications for ABT-491 based on preclinical findings.

| Therapeutic Area | Potential Application | Rationale based on Preclinical Data |

| Neurology | Hypoxic-Ischemic Brain Injury | Reduces neuronal apoptosis in neonatal rat models. |

| Neuroinflammation | PAF is a known mediator in neuroinflammatory processes. nih.gov | |

| Oncology | Adjunct Cancer Therapy | May inhibit tumor growth and metastasis by modulating the tumor microenvironment and blocking PAF-induced immunosuppression. nih.govnih.gov |

| Infectious Diseases | Mycobacterial Infections | In vitro studies have shown that PAF can inhibit the growth of Mycobacterium smegmatis within macrophages, an effect that is reversed by ABT-491, suggesting a complex role for the PAF receptor in host defense that warrants further investigation. researchgate.net |

Utility as a Biochemical Probe in Fundamental Biological Research

The high potency and selectivity of ABT-491 make it an excellent tool for basic research to elucidate the complex signaling pathways mediated by the PAF receptor. nih.gov Its ability to specifically block PAFR allows scientists to isolate and study the downstream consequences of PAF signaling in various cellular and physiological contexts.

ABT-491 has been instrumental in confirming the role of PAF in various in vitro and in vivo models of inflammation and allergy. For instance, it has been used to demonstrate the contribution of PAF to nasal vascular permeability in models of allergic rhinitis. sigmaaldrich.com Such studies are crucial for understanding the specific contribution of PAF versus other inflammatory mediators.

Recent structural biology advancements have further highlighted the utility of ABT-491. The compound has been described as a PAF inverse agonist, meaning it can stabilize the inactive conformation of the PAF receptor. nih.gov This property is particularly valuable for studying the basal activity of the receptor and for the development of new classes of modulators. The use of ABT-491 in studies aimed at solving the crystal structure of the human PAF receptor provides a molecular basis for its inhibitory action and for the rational design of new antagonists.

The table below details the utility of ABT-491 as a research tool.

| Research Application | Specific Use of ABT-491 | Insights Gained |

| Signal Transduction | Selective blockade of PAFR | Delineation of PAF-specific downstream signaling events, such as Ca2+ mobilization and cellular degranulation. nih.gov |

| Structural Biology | Used as a ligand (inverse agonist) for PAFR crystallization | Provided insights into the antagonist-bound conformation of the PAF receptor, aiding in structure-based drug design. |

| Inflammation Models | In vivo administration in animal models | Quantified the contribution of PAF to inflammatory responses like edema and hypotension. nih.gov |

| Cell Biology | Studying receptor function in specific cell types | Characterized the role of PAFR in platelets, neutrophils, and lymphocytes. ncats.ionih.gov |

Advancements in Preclinical Modeling and Experimental Methodologies

The evaluation of compounds like ABT-491 and future PAF receptor antagonists will benefit significantly from advancements in preclinical modeling. Traditional 2D cell cultures and animal models, while foundational, are being supplemented with more sophisticated systems that better recapitulate human physiology and disease. researchgate.net

Organoid and Spheroid Cultures: These three-dimensional in vitro models, derived from stem cells or patient tissues, can mimic the architecture and cellular heterogeneity of human organs. The use of organoids in conjunction with ABT-491 could provide more accurate predictions of its efficacy and effects on complex cellular interactions in a human-like microenvironment.

Humanized Mouse Models: These are mice engrafted with human cells or tissues, providing a more relevant in vivo system for studying human-specific responses. researchgate.net For instance, a mouse with a humanized immune system could be used to study the effects of ABT-491 on human immune cell trafficking and activation in response to inflammatory stimuli.

Microfluidic "Organ-on-a-Chip" Systems: These devices can simulate the physiological environment of human organs, including mechanical forces and fluid flow. They offer a platform to study the effects of ABT-491 on endothelial barrier function or inflammatory cell transmigration under more realistic conditions.

The integration of these advanced models into the preclinical testing pipeline for PAF receptor antagonists could lead to a better translation of preclinical findings to clinical outcomes. researchgate.net

Interdisciplinary Research Integrating Omics Technologies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to understanding the systemic effects of drugs like ABT-491. nih.govdovepress.com Integrating these technologies can provide a comprehensive picture of the molecular changes induced by PAF receptor blockade.

Transcriptomics: RNA sequencing (RNA-seq) can be used to analyze the gene expression changes in cells or tissues following treatment with ABT-491. This could reveal novel genes and pathways regulated by PAFR signaling. For example, single-cell RNA-seq could be employed to dissect the heterogeneous responses of different cell types within an inflamed tissue to ABT-491 treatment. nih.gov

Proteomics: Quantitative proteomics can identify and quantify changes in the protein landscape of cells upon ABT-491 administration. nih.govnih.gov This could uncover downstream effector proteins of PAFR signaling and potential biomarkers of drug response.

Metabolomics: By analyzing the profile of small molecule metabolites, metabolomics can shed light on how ABT-491 affects cellular metabolism. ncats.io Given that PAF is a lipid mediator, understanding the metabolic consequences of its receptor blockade is of particular interest.

An integrated multi-omics approach would be particularly powerful. For instance, combining transcriptomic and proteomic data could reveal post-transcriptional regulation of PAF-responsive genes and provide a more complete understanding of the drug's mechanism of action. nih.govmdpi.com

Development of Advanced PAF Receptor Antagonist Generations

The development of ABT-491 and other first- and second-generation PAF receptor antagonists has provided a wealth of knowledge on the structure-activity relationships (SAR) for this target. nih.govnih.gov This knowledge is crucial for the design of next-generation antagonists with improved properties, such as enhanced oral bioavailability, longer duration of action, or a more favorable side-effect profile.

Future drug design efforts will likely focus on several key areas:

Structure-Based Design: The elucidation of the PAF receptor's crystal structure, aided by compounds like ABT-491, will enable more precise, computer-aided design of new antagonists with optimized binding affinities and selectivities.

Targeting Specific Sub-pockets: A detailed understanding of the receptor's binding site may allow for the design of antagonists that target specific sub-pockets, potentially leading to modulators with different functional outcomes (e.g., biased agonists or antagonists).

Novel Scaffolds: Exploration of new chemical scaffolds, including natural products and metal-based complexes, continues to be a promising avenue for discovering PAF receptor antagonists with unique properties. nih.govnih.govnih.gov

The ultimate goal is to develop PAF receptor antagonists that are not only potent and selective but also demonstrate clear clinical efficacy in diseases where PAF plays a critical pathogenic role. The lessons learned from the development and study of ABT-491 will be invaluable in achieving this goal.

Q & A

What is the molecular mechanism of ABT-491 free base as a PAF receptor antagonist?

Basic Research Question

ABT-491 competitively inhibits platelet-activating factor (PAF) binding to its receptor (PAF-R) by occupying the receptor's ligand-binding domain. Its vinyl indole structure and fluorine-substituted benzoyl group enhance specificity for PAF-R, with reported Ki values of 0.6–3.8 nM . Methodologically, confirm antagonist activity via radioligand displacement assays (using tritiated PAF) or functional assays measuring inhibition of PAF-induced platelet aggregation .

How should ABT-491 be handled and stored to ensure experimental reproducibility?

Basic Research Question

ABT-491 is hygroscopic and light-sensitive. Store lyophilized powder at 2–8°C; reconstitute in sterile water (10 mg/mL) and aliquot into single-use vials. Avoid freeze-thaw cycles, as repeated cycles reduce stability. For long-term storage (<3 months), keep aliquots at -20°C under inert gas . Include purity verification via HPLC (≥98%) in protocols to control batch variability .

What in vitro models are appropriate for studying ABT-491's anti-inflammatory effects?

Basic Research Question

Use neutrophil or platelet-rich plasma (PRP) assays to quantify inhibition of PAF-induced chemotaxis or aggregation. For example, pre-incubate neutrophils with ABT-491 (1–10 nM) for 1 hour before stimulating with PAF (10 nM), and measure β-glucuronidase release . Include controls with inactive analogs (e.g., non-fluorinated derivatives) to confirm specificity .

How can researchers design experiments to distinguish ABT-491's specificity from off-target effects?

Advanced Research Question

Employ orthogonal assays:

- Positive controls : Co-administer PAF and measure reversal of effects by ABT-491.

- Negative controls : Use PAF-R knockout cell lines or siRNA-mediated PAF-R knockdown to confirm receptor dependency .

- Off-target screening : Test ABT-491 against related receptors (e.g., leukotriene receptors) at 10× Ki concentrations .

Statistical validation via Student’s t-test or ANOVA is critical to differentiate signal from noise .

How should contradictory Ki values (vs. nM) for ABT-491 be addressed in meta-analyses?

Advanced Research Question

Variability in Ki may arise from assay conditions (e.g., ionic strength, temperature) or cell type (platelets vs. transfected HEK cells). Replicate experiments under standardized conditions (37°C, pH 7.4) and compare results using Bland-Altman plots. Cross-validate with computational docking studies to assess binding affinity consistency .

What protocols optimize ABT-491 dosing in in vivo inflammatory models?

Advanced Research Question

For rodent models (e.g., PAF-induced anaphylaxis), administer ABT-491 orally at 1–5 mg/kg 1 hour pre-challenge. Monitor pharmacokinetics via LC-MS to confirm plasma concentrations ≥IC90. Adjust dosing based on disease severity; in refractory cases, combine with epinephrine (0.1 mg/kg) for synergistic effects . Include sham-treated cohorts to control for stress-induced variability.

How does ABT-491 interact with other PAF-R antagonists in combinatorial therapies?

Advanced Research Question

Test additive/synergistic effects using isobolographic analysis. For example, co-administer ABT-491 with CV-3988 (a structurally distinct antagonist) in a PAF-induced bronchoconstriction model. Calculate combination indices (CI) using the Chou-Talalay method; CI <1 indicates synergy. Validate with flow cytometry to assess receptor occupancy .

What methods validate ABT-491's target engagement in complex biological systems?

Advanced Research Question

Use fluorescence polarization assays with FITC-labeled PAF to quantify receptor binding in real time. Alternatively, employ CRISPR-Cas9-edited PAF-R reporter cell lines (e.g., luciferase under PAF-R promoter) to measure transcriptional inhibition. Confirm tissue-specific engagement via autoradiography in PAF-challenged organs .

How does ABT-491 influence bacterial adherence mechanisms involving PAF-R?

Advanced Research Question

In epithelial infection models (e.g., Streptococcus pyogenes), pre-treat cells with ABT-491 (10 µM, 1 hour) and quantify bacterial adherence via CFU counts. Use flow cytometry to correlate PAF-R surface expression with ABT-491 efficacy. Include TEPC-15 (anti-phosphorylcholine antibody) as a positive control to block bacterial ligands .

What strategies mitigate ABT-491's instability in aqueous solutions during long-term assays?

Advanced Research Question

Stabilize ABT-491 by reconstituting in degassed PBS with 0.1% BSA (prevents adsorption). For >24-hour experiments, use continuous perfusion systems or encapsulate in cyclodextrin nanoparticles to prolong half-life. Monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) and adjust protocols if absorbance drops >10% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.